CKI-7: Quantified 8-Fold Selectivity for Casein Kinase I Over Casein Kinase II
The isoquinoline-8-sulfonamide derivative CKI-7 (N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide) demonstrates 8.2-fold selectivity for Casein Kinase I (CK1) over Casein Kinase II (CK2), a key differentiator from non-selective ATP-competitive inhibitors [1].
| Evidence Dimension | Selectivity (Ki ratio) |
|---|---|
| Target Compound Data | CK1 Ki = 8.5 µM; CK2 Ki = 70 µM |
| Comparator Or Baseline | CKI-7's activity on CK2 provides the baseline. |
| Quantified Difference | 8.2-fold selectivity for CK1 over CK2 (70 µM / 8.5 µM). |
| Conditions | Kinetic analysis with ATP-competitive inhibition in vitro. |
Why This Matters
This validated selectivity allows for specific probing of CK1-mediated cellular pathways without confounding inhibition of the related CK2 kinase.
- [1] Chijiwa, T., Hagiwara, M., & Hidaka, H. (1989). A newly synthesized selective casein kinase I inhibitor, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, and affinity purification of casein kinase I from bovine testis. Journal of Biological Chemistry, 264(9), 4924-4927. View Source
